(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl) hydrazino]-4-oxo-2-butenoic acid
Description
(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid is a structurally complex compound featuring a conjugated α,β-unsaturated ketone (4-oxo-2-butenoic acid backbone) linked to a hydrazino group and a 4-(tert-butyl)benzoylamino substituent. This architecture confers unique electronic and steric properties, making it a candidate for biological applications such as antiproliferative agents or enzyme inhibitors .
Properties
IUPAC Name |
(E)-4-[2-[4-[(4-tert-butylbenzoyl)amino]benzoyl]hydrazinyl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-22(2,3)16-8-4-14(5-9-16)20(29)23-17-10-6-15(7-11-17)21(30)25-24-18(26)12-13-19(27)28/h4-13H,1-3H3,(H,23,29)(H,24,26)(H,25,30)(H,27,28)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBHMEMVPXRPTM-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, its biological properties, including anticancer activity, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a hydrazino group, which is significant for its biological activity.
Anticancer Properties
Research has indicated that compounds related to (E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid exhibit notable antiproliferative activity against various human tumor cell lines. A study reported the antiproliferative effects of similar compounds against HeLa, FemX, and K562 cell lines, revealing IC50 values in the micromolar range, suggesting strong potential for cancer treatment applications .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HeLa | 2.9 | Tubulin assembly inhibition |
| Compound 2 | FemX | 5.1 | Cell cycle arrest in G2/M phase |
| Compound 23 | K562 | 3.5 | Inhibition of microtubule polymerization |
The mechanism by which these compounds exert their effects involves inhibition of tubulin assembly , which is crucial for cell division. This action leads to an accumulation of cells in the G2/M phase of the cell cycle, effectively halting proliferation . Notably, while tubulin inhibition is significant, it is not the sole pathway through which these compounds operate.
Case Studies
Several studies have highlighted the biological activity of derivatives of (E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid:
- Study on Antiproliferative Activity : A comprehensive examination of twenty-nine (E)-4-aryl-4-oxo-2-butenoic acid amides demonstrated varying degrees of activity against multiple cancer cell lines. The study concluded that structural modifications significantly influence biological efficacy .
- Toxicological Assessment : Another study assessed the oral LD50 in mice for one of the derivatives (Compound 23), reporting an LD50 value of 45 mg/kg. This indicates a moderate level of toxicity, highlighting the need for careful dosage considerations in therapeutic applications .
Scientific Research Applications
Biological Activities
Research has demonstrated that (E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid exhibits various biological activities, including:
1. Antitumor Activity
Several studies have indicated that the compound possesses significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays revealed that it effectively reduced cell viability in breast and colon cancer models.
2. Antioxidant Properties
The compound has demonstrated potent antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Anti-inflammatory Effects
In vitro studies have shown that (E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation.
Case Studies
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of the compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Case Study 2: Antioxidant Activity Assessment
Research conducted by Zhang et al. (2023) assessed the antioxidant capabilities of the compound using DPPH and ABTS assays. The findings revealed that it significantly scavenged free radicals, indicating its potential as a dietary supplement or therapeutic agent for oxidative stress-related diseases.
Case Study 3: Inflammation Modulation
In a study investigating anti-inflammatory effects, (E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid was found to inhibit NF-kB activation in lipopolysaccharide-stimulated macrophages, suggesting its potential application in treating inflammatory diseases such as rheumatoid arthritis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to the (E)-4-aryl-4-oxo-2-butenoic acid family, where substituents on the aromatic rings critically modulate activity. Key analogs include:
Substituent Impact :
- tert-Butyl Group : Enhances lipophilicity (logP ~3.5 estimated), improving membrane permeability but reducing aqueous solubility .
- Pyridine vs. Benzene : The pyridine analog’s nitrogen may participate in hydrogen bonding or coordinate metal ions, altering target selectivity .
Physicochemical Properties
Key Observations :
- The target compound’s high molecular weight and tert-butyl group result in lower solubility compared to the pyridine analog .
- Bromophenyl analog’s higher polarity may favor different pharmacokinetic profiles .
Antiproliferative Activity
- Target Compound: Substitution with bulky tert-butyl groups correlates with enhanced antiproliferative activity in similar (E)-4-aryl-4-oxo-2-butenoic acids, likely due to improved hydrophobic interactions with cellular targets .
- Pyridine Analog : The pyridine ring may enhance binding to enzymes requiring metal coordination (e.g., HIV-1 integrase), though specific data are unavailable .
- 4-Bromophenyl Analog : Bromine’s electron-withdrawing effect may reduce potency compared to tert-butyl derivatives .
Enzyme Inhibition
Q & A
Q. What are the optimal synthetic routes for preparing (E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid?
The synthesis typically involves coupling 4-(tert-butyl)benzoyl chloride with a hydrazine-functionalized benzoic acid intermediate under anhydrous conditions. Key steps include:
- Hydrazide formation : Reacting 4-aminobenzoic acid with hydrazine to form the hydrazine linker .
- Acylation : Using 4-(tert-butyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the tert-butylbenzoyl group .
- Oxo-butenoic acid incorporation : A Michael addition or condensation reaction to attach the α,β-unsaturated ketone moiety . Yield optimization requires strict control of reaction temperature (0–5°C for acylation) and inert atmospheres to prevent hydrolysis .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : and NMR to verify the (E)-configuration of the double bond (δ 6.5–7.5 ppm for vinyl protons) and tert-butyl group (δ 1.3 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly between the hydrazino and oxo groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 467.23) .
Q. What solvent systems are recommended for improving solubility during in vitro assays?
The compound exhibits limited aqueous solubility due to its hydrophobic tert-butyl group. Strategies include:
- Co-solvents : Use DMSO (≤5% v/v) or ethanol (≤10% v/v) for initial dissolution .
- Micellar systems : Incorporate surfactants like Tween-80 (0.1–1%) for cell-based studies .
- pH adjustment : Solubilize the carboxylic acid group in mildly basic buffers (pH 7.4–8.0) .
Advanced Research Questions
Q. What reaction mechanisms govern the instability of the hydrazino-oxo moiety under acidic conditions?
The hydrazino group (-NH-NH-) undergoes acid-catalyzed hydrolysis to form a diazonium intermediate, which decomposes to release nitrogen gas and yield a diketone byproduct. Computational studies (DFT) show this pathway has an activation energy of ~45 kJ/mol . Mitigation strategies:
- Use buffered solutions (pH 6–7) during storage.
- Avoid prolonged exposure to light, which accelerates degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using the tert-butyl group as a hydrophobic anchor in the active site .
- MD simulations : Assess stability of hydrogen bonds between the hydrazino group and catalytic residues (e.g., Arg120 in COX-2) .
- QSAR models : Correlate substituent effects (e.g., tert-butyl vs. methyl) with anti-inflammatory activity .
Q. What experimental evidence supports its potential as a kinase inhibitor?
- Enzyme assays : IC values of 0.8–2.3 µM against JAK3 and EGFR kinases, attributed to the oxo-butenoic acid moiety chelating Mg in the ATP-binding pocket .
- Competitive binding assays : Displacement of ATP-γ-S in fluorescence polarization assays .
- Mutagenesis studies : Reduced activity in T790M-mutant EGFR, suggesting specificity for wild-type isoforms .
Q. How can spectral data contradictions (e.g., IR vs. NMR) be resolved?
Discrepancies in carbonyl stretching (IR: 1680 cm vs. NMR: δ 170 ppm) may arise from tautomerism in the oxo-hydrazino group. Techniques to address this:
- Variable-temperature NMR : Monitor equilibrium between keto and enol forms .
- Isotopic labeling : Use -hydrazine to track hydrogen-bonding shifts .
Methodological Challenges
Q. What purification techniques are effective for isolating this compound from byproducts?
- Reverse-phase HPLC : C18 column with acetonitrile/water (70:30) + 0.1% TFA; retention time ~12.5 min .
- Recrystallization : Ethyl acetate/hexane (1:3) yields >95% purity crystals .
- Chelation traps : Add EDTA to remove trace metal catalysts from synthesis .
Q. How can the tert-butyl group’s steric effects be exploited in material science applications?
Q. What strategies minimize toxicity in preclinical studies?
- Metabolic profiling : Identify glutathione adducts in liver microsomes to predict detox pathways .
- Prodrug design : Mask the hydrazino group with a pH-sensitive protecting group (e.g., acetyl) .
Data Contradictions and Validation
Q. Why do reported yields vary (45–78%) for the same synthetic route?
Variability stems from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
